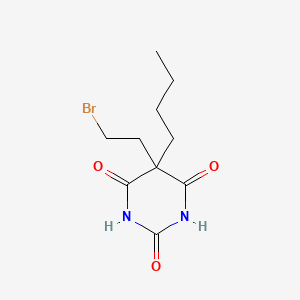
N-(4,6-Dichloropyridin-2-yl)-N'-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 4 and 6 positions, and a thiourea group attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea typically involves the reaction of 4,6-dichloropyridine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and carbonyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
4,6-Dichloropyrimidine: A structurally related compound with similar reactivity and applications.
N-(4,6-Dichloropyridin-2-yl)acetamide: Another derivative with potential biological activities.
Comparison: N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. Compared to 4,6-dichloropyrimidine, it may exhibit different reactivity and selectivity in chemical reactions. The presence of the methyl group in N-(4,6-Dichloropyridin-2-yl)acetamide may influence its biological activity and pharmacokinetic properties.
Properties
CAS No. |
61014-45-7 |
|---|---|
Molecular Formula |
C7H7Cl2N3S |
Molecular Weight |
236.12 g/mol |
IUPAC Name |
1-(4,6-dichloropyridin-2-yl)-3-methylthiourea |
InChI |
InChI=1S/C7H7Cl2N3S/c1-10-7(13)12-6-3-4(8)2-5(9)11-6/h2-3H,1H3,(H2,10,11,12,13) |
InChI Key |
PFYFIKCXNYWZJD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=NC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)
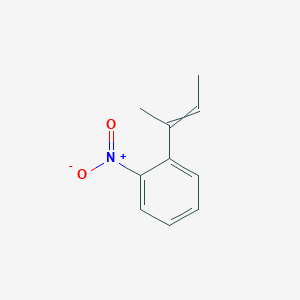
![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
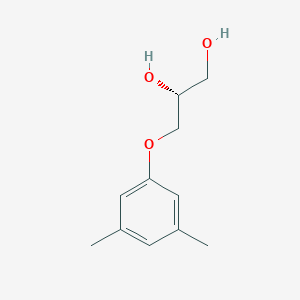

![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)
![4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene](/img/structure/B14599090.png)
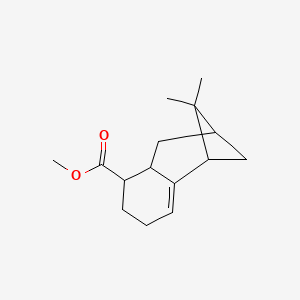
![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)
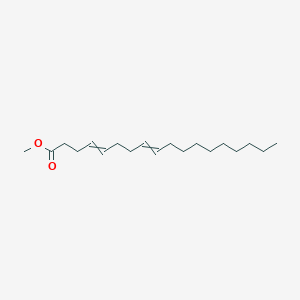
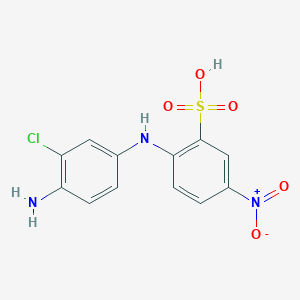
![3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14599119.png)
